4-(3-Methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Dopamine D3 Receptor Radioligands
4-(3-Methoxyphenyl)piperazine-1-carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives include various carbon-11-labeled carboxamide derivatives (Gao, Wang, Hutchins, & Zheng, 2008).
Analogs of Serotonin Antagonists
These compounds have been studied as analogs of serotonin antagonists, specifically the 5-HT1A serotonin antagonist. Research on these analogs aims to achieve improved selectivity and affinity for 5-HT1A receptors (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. Studies have shown significant inhibition in inflammation and pain models (Okunrobo & Usifoh, 2006).
Bacterial Persisters Eradication
These compounds have been shown to selectively kill bacterial persisters, organisms that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This suggests potential applications in addressing bacterial persistence in medical treatments (Kim et al., 2011).
PET Imaging of Serotonin 1A Receptors
They have been used in PET imaging studies to evaluate serotonin 1A receptors in humans, offering insights into the quantification and distribution of these receptors (Choi et al., 2015).
Antagonists for Serotonin 5-HT1A Receptors
These compounds have been developed as potential PET tracers and antagonists for serotonin 5-HT1A receptors. They have shown promise in in vitro and in vivo tests for neuropsychiatric disorders (García et al., 2014).
Chemical Modification and Analgesic Activity
Studies on the chemical modification of these compounds have aimed to improve their pharmacological and tolerability profiles for potential use in treating chronic pain (Nie et al., 2020).
Selective 5-HT1A Agonists
Research has focused on developing selective 5-HT1A agonists using the structure of these compounds. These agonists are considered for potential pharmacological tools in mood disorder studies (Heinrich et al., 2004).
Synthesis of Novel Anti-Inflammatory Agents
Novel derivatives have been synthesized with potential anti-inflammatory and analgesic properties. These compounds have been evaluated for their cyclooxygenase inhibition and activity in various models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
In Vitro Tocolytic Activity
The compounds have demonstrated significant inhibition of oxytocin and acetylcholine induced contractions of the uterine smooth muscle in rats, suggesting potential tocolytic activity (Lucky & Omonkhelin, 2009).
Fluorescent Ligands for Human 5-HT1A Receptors
These compounds have been modified to include environment-sensitive fluorescent moieties for visualizing 5-HT1A receptors in biological studies (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
They have been used as a novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase, showing promising results in preclinical evaluations (Romero et al., 1994).
Development of 5-HT1A Receptor Antagonists
These compounds have been explored for their potential as 5-HT1A receptor antagonists in various behavioral models, contributing to the understanding of serotonin-related mechanisms (Mokrosz et al., 1994).
Dopamine D3 Receptor Ligands
Structural modifications of these compounds have led to the identification of several high-affinity D3 receptor ligands. These findings are significant for the development of drugs targeting dopamine receptors (Leopoldo et al., 2002).
5-HT1A Receptor Antagonist Studies
Research with these compounds has provided insights into the actions of serotonin on 5-HT neurons, aiding in the understanding of serotonin's role in the central nervous system (Craven, Grahame-Smith, & Newberry, 1994).
Study of Serotonergic Neurotransmission with PET
These compounds have been used in PET studies to explore serotonergic neurotransmission, offering valuable data for understanding brain chemistry and potential therapeutic targets (Plenevaux et al., 2000).
Dual-Imaging Agent for 5HT1A
Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for use as dual-imaging agents targeting 5HT1A receptors, demonstrating potential in optical imaging at low detection limits (Chaturvedi, Lal, Sen, & Mishra, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-3-10(9-11)14-5-7-15(8-6-14)12(13)16/h2-4,9H,5-8H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEAXMVRUUJBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.